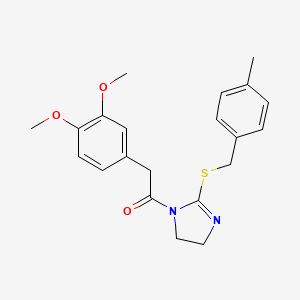
2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone" is a complex organic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers may offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone involves reactions with various reagents to yield a series of compounds with potential fungicidal activity . This suggests that the synthesis of the compound of interest might also involve the use of brominated precursors and heterocyclic building blocks, such as imidazole derivatives, which are common in pharmaceutical chemistry.
Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a synthesized compound with a triazole moiety was confirmed using IR, NMR, and MS studies . These techniques would likely be employed to elucidate the structure of "2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone," ensuring the correct assembly of the molecule.
Chemical Reactions Analysis
The compound contains functional groups such as an ether (dimethoxyphenyl), a thioether (methylbenzylthio), and an imidazole ring, which can undergo various chemical reactions. For example, the decarboxylation of α-ethoxycarbonyloxybenzyl cyanides has been studied, showing that electron transfer to carbocations can yield free radicals, leading to the formation of dicyano diarylethanes . This indicates that the compound may also participate in radical reactions or electron transfer processes.
Physical and Chemical Properties Analysis
Physical and chemical properties such as thermal stability, crystal structure, and intermolecular interactions can be analyzed using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction (XRD). The Hirshfeld surface computational method can be used to analyze intercontacts in the crystal structure . These analyses would be relevant to the compound of interest to determine its stability, purity, and suitability for further applications.
Relevant Case Studies
While the provided papers do not directly discuss the compound "2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone," they do offer insights into related compounds. For instance, the cytotoxicity of a synthesized compound was evaluated, and molecular docking studies were conducted to understand its interaction with carrier proteins . Such studies could be applicable to the compound , providing a basis for its potential biological activity and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Derivatives of 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole, similar to the chemical , have shown promising results in antibacterial, antifungal, and anticancer activities. Notably, their antifungal activity was more significant compared to their antibacterial and anticancer capabilities (Yurttaş et al., 2013).
Biological Synthesis and Derivative Studies
- Research has been conducted on the synthesis of various derivatives from similar chemical structures. For instance, the synthesis of imidazolyl derivatives of the chroman ring illustrates the potential for creating a range of compounds with diverse biological activities (Cozzi & Pillan, 1984).
Synthesis of Heterocyclic Compounds
- Several studies have focused on synthesizing new heterocyclic compounds from similar base chemicals. These compounds have been explored for their potential in various applications, including medicinal chemistry and material science (Adnan et al., 2014).
Cardiotonic Activity
- Some derivatives show strong cardiotonic activity, as evidenced by their positive effects on action potential duration and isometric contraction in guinea pig atrium and heart papillary muscles. This suggests potential applications in heart-related therapies (Garalienė et al., 2006).
Heme Oxygenase Inhibition
- Certain derivatives have been shown to inhibit heme oxygenases, which can be crucial in the study of diseases related to oxidative stress and inflammation. This research could lead to the development of new pharmacological agents (Roman et al., 2010).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-4-6-16(7-5-15)14-27-21-22-10-11-23(21)20(24)13-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUURVJHYPUNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)

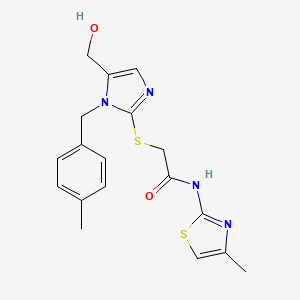

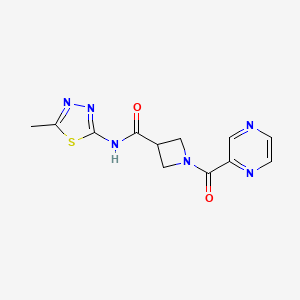
![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)
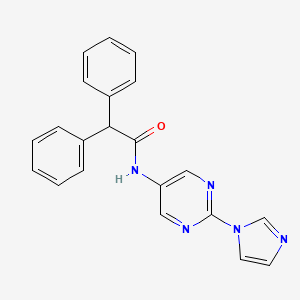
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)
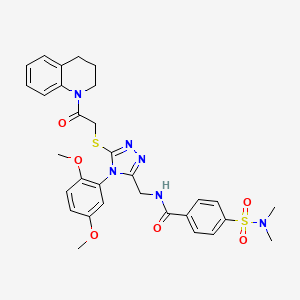
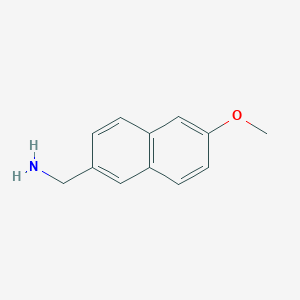
![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)